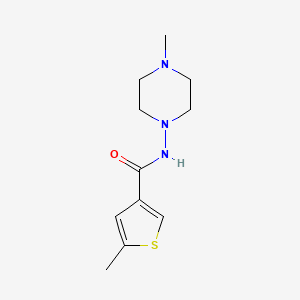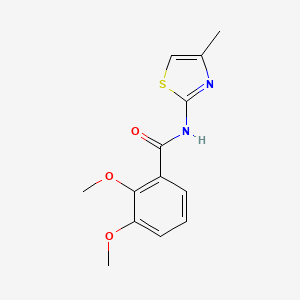![molecular formula C17H18N2O3S B4181249 N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4181249.png)
N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]tetrahydro-2-furancarboxamide
Übersicht
Beschreibung
N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]tetrahydro-2-furancarboxamide, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton’s tyrosine kinase (BTK) enzyme. BTK is a key component of the B-cell receptor signaling pathway, which plays an essential role in the development and survival of B-cells. TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of various B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
TAK-659 exerts its pharmacological effects by selectively targeting and inhibiting the activity of N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]tetrahydro-2-furancarboxamide. N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]tetrahydro-2-furancarboxamide plays a critical role in the B-cell receptor signaling pathway, which is essential for B-cell development, activation, and survival. By inhibiting N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]tetrahydro-2-furancarboxamide, TAK-659 blocks the downstream signaling events that lead to B-cell proliferation, survival, and activation. This results in the induction of apoptosis and inhibition of cell growth in B-cell malignancies, as well as the suppression of autoreactive B-cell activity in autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects in various disease models. In B-cell malignancies, TAK-659 has been shown to induce apoptosis, inhibit cell growth, and reduce tumor burden. In autoimmune diseases, TAK-659 has been shown to suppress autoreactive B-cell activity, reduce inflammation, and improve clinical outcomes. In inflammatory disorders, TAK-659 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, resulting in reduced inflammation and improved clinical outcomes.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for lab experiments, including its high potency, selectivity, and specificity for N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]tetrahydro-2-furancarboxamide. TAK-659 is also highly soluble and stable, making it easy to handle and administer in lab settings. However, TAK-659 also has some limitations, including its potential off-target effects and the need for careful dosing and monitoring to avoid toxicity.
Zukünftige Richtungen
There are several future directions for research on TAK-659, including its potential applications in combination therapies for various diseases, its safety and efficacy in long-term use, and its potential for use in other B-cell-mediated diseases. Additionally, further research is needed to elucidate the molecular mechanisms underlying TAK-659’s pharmacological effects, as well as to identify potential biomarkers for patient selection and monitoring. Overall, TAK-659 represents a promising drug candidate with significant potential for therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in various diseases. In B-cell malignancies, TAK-659 has been shown to induce apoptosis and inhibit the growth and survival of cancer cells. In autoimmune diseases, TAK-659 has been shown to suppress the activity of autoreactive B-cells and reduce inflammation. In inflammatory disorders, TAK-659 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
IUPAC Name |
N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-10-13(11-6-3-2-4-7-11)14(15(18)20)17(23-10)19-16(21)12-8-5-9-22-12/h2-4,6-7,12H,5,8-9H2,1H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVVSUGPYWOVNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2CCCO2)C(=O)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)oxolane-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methoxy-3-nitro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4181183.png)
![1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4181190.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide](/img/structure/B4181191.png)


![1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4181223.png)
![4-[(3,4-dimethoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide](/img/structure/B4181253.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4181258.png)

![1-[2-(4-nitrophenoxy)propanoyl]pyrrolidine](/img/structure/B4181271.png)
![5-methyl-N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B4181276.png)
![4-[(2-isopropylphenoxy)acetyl]morpholine](/img/structure/B4181282.png)
![methyl 3-[(2-chloro-6-fluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B4181289.png)